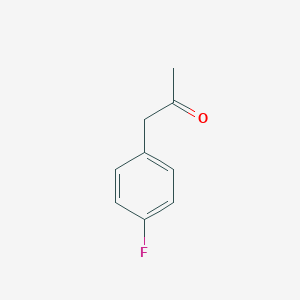

(4-Fluorophenyl)acetone

Beschreibung

(4-Fluorophenyl)acetone (CAS: 459-03-0; EINECS: 207-284-7), also known as 1-(4-fluorophenyl)-2-propanone, is a fluorinated aromatic ketone. Its molecular formula is C₉H₉FO, and it is classified under HS code 2914700090 as a halogenated derivative of ketones. Structurally, it consists of a propanone backbone (acetone) substituted with a 4-fluorophenyl group at the terminal carbon. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing fluorine atom, which enhances reactivity in nucleophilic substitutions and condensations .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196641 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

459-03-0 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an acylium ion intermediate, which attacks the para position of fluorobenzene due to the electron-withdrawing fluorine group’s directing effect. A representative protocol involves:

Key parameters include:

-

Temperature : 0–5°C to minimize side reactions such as polyacylation.

-

Solvent : Dichloromethane (DCM) or nitrobenzene, with DCM preferred for easier post-reaction separation.

-

Stoichiometry : Molar ratio of 1:1.2 (fluorobenzene:acetyl chloride) to ensure complete conversion.

A patent by US8946479B2 details a scaled-up process where phenyl acetyl chloride reacts with fluorobenzene under AlCl₃ catalysis, achieving 85.9% yield after purification. The crude product is isolated via ice-water quenching, followed by sequential washing with sodium bicarbonate and sodium chloride to remove residual acids and catalysts.

Optimization and Challenges

-

Catalyst Recycling : AlCl₃ forms complexes with the product, complicating recovery. Alternatives like FeCl₃ or ionic liquids are under investigation to improve sustainability.

-

Byproduct Formation : Over-acylation generates diaryl ketones, which are minimized by controlling reaction time (<4 hours) and stoichiometry.

-

Purity Control : Recrystallization from ethyl alcohol or methyl acetate yields >98% purity, as confirmed by HPLC.

Halogenation of Phenylacetone Derivatives

Halogenation of pre-formed phenylacetone derivatives offers a complementary route, particularly for laboratories lacking Friedel-Crafts infrastructure.

Direct Fluorination Using Selectfluor®

Electrophilic fluorination of phenylacetone using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at the para position:

-

Conditions : Acetonitrile solvent, 80°C, 12-hour reaction time.

-

Yield : 70–75%, with purity enhanced via silica gel chromatography.

This method avoids harsh acids but requires costly fluorinating agents.

Halogen Exchange Reactions

Bromine or iodine substituents at the phenyl ring can be replaced via nucleophilic aromatic substitution (NAS) using KF or CsF:

-

Solvent : Dimethyl sulfoxide (DMSO) facilitates fluoride ion solubility.

-

Limitation : Low reactivity of aryl bromides necessitates temperatures >150°C, risking ketone degradation.

Catalytic Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling has emerged as a modular strategy, enabling precise control over regioselectivity.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-fluorophenylboronic acid with acetylacetone derivatives provides a versatile pathway:

Heck Reaction

The Heck coupling of 4-fluoroiodobenzene with methyl vinyl ketone under palladium catalysis offers an alternative route:

-

Challenges : Competing β-hydride elimination reduces yield (<50%), necessitating phosphine ligands for stabilization.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 85.9 | 99 | Industrial | High |

| Direct Fluorination | 70–75 | 95 | Lab-scale | Low |

| Suzuki Coupling | 65–70 | 97 | Pilot-scale | Moderate |

Key Findings :

-

Friedel-Crafts acylation dominates industrial production due to high yields and cost-effectiveness.

-

Cross-coupling methods, while flexible, require expensive catalysts and remain confined to R&D settings.

-

Halogen exchange is limited by side reactions but valuable for isotopologue synthesis (e.g., ¹⁸F-labeled analogs) .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Fluorphenylaceton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu 4-Fluorphenylessigsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können es in 4-Fluorphenylethanol umwandeln.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogenaustauschreaktionen erleichtern.

Hauptprodukte:

Oxidation: 4-Fluorphenylessigsäure.

Reduktion: 4-Fluorphenylethanol.

Substitution: Verschiedene substituierte Phenylacetone, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Fluorophenyl)acetone serves as a crucial intermediate in organic synthesis. It is utilized to produce various compounds through reactions such as:

- Alkylation : It can undergo alkylation reactions to form more complex structures.

- Condensation Reactions : It participates in condensation reactions to synthesize ketones and other derivatives.

These properties make it valuable for creating pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound exhibits several pharmacological activities, making it a candidate for drug development:

- Serotonin Receptor Inhibition : Research indicates that this compound inhibits the 5-HT2 receptors, which are involved in various neurological processes. This inhibition suggests potential applications in treating mood disorders and anxiety .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against bacterial infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- RNA Polymerase Inhibition : this compound binds to nucleophilic sites on proteins, inhibiting RNA polymerase activity in bacteria like Brevibacterium sp. This mechanism prevents transcription and replication, showcasing its potential as an antibiotic .

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating compounds that can selectively target pests without affecting non-target organisms.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound that exhibited enhanced antibacterial activity compared to existing antibiotics .

- Another research article focused on the design and synthesis of chalcone derivatives using this compound as a starting material, demonstrating its versatility in creating biologically active molecules with potential therapeutic effects .

Wirkmechanismus

The mechanism of action of 4-Fluorophenylacetone involves its interaction with various molecular targets:

Receptor Binding: It has been shown to inhibit 5-HT2 receptors, affecting serotonin and dopamine pathways.

Protein Binding: The compound can bind to nucleophilic sites on proteins, potentially inhibiting protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(4-Fluorophenyl)acetone belongs to a broader class of substituted acetophenones. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance electrophilicity of the carbonyl group, facilitating reactions like nucleophilic additions. Fluorine’s smaller size compared to chlorine reduces steric hindrance, favoring regioselectivity .

- Reactivity : Chlorinated derivatives (e.g., 3-Chloro-1-(4-fluorophenyl)propan-1-one) exhibit higher reactivity in elimination reactions due to the polarizable C–Cl bond .

Physical Properties

Biologische Aktivität

(4-Fluorophenyl)acetone, also known as 4-fluoro-1-phenylpropan-1-one, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a fluorine atom on the phenyl ring, which can influence its biological activity and interactions with biological targets.

Mechanisms of Biological Activity

-

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

-

Anticancer Properties

- The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . The IC50 values for these effects range from 10 to 20 µM, indicating moderate potency against these cancer types.

-

Neuropharmacological Effects

- Preliminary studies suggest that this compound may act as a dopamine transporter (DAT) inhibitor. This property could be beneficial in developing treatments for psychostimulant abuse disorders. In animal models, it has been shown to reduce the reinforcing effects of cocaine without exhibiting psychostimulant behaviors itself .

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values or effective concentrations for this compound:

| Biological Activity | Target | IC50/Effective Concentration |

|---|---|---|

| Antibacterial | E. coli, S. aureus | 50 µg/mL |

| Anticancer | MCF-7, HeLa | 10-20 µM |

| DAT Inhibition | Dopamine Transporter | K_i = 23 nM |

Case Studies

- Case Study: Anticancer Activity

- Case Study: Neuropharmacological Effects

Q & A

Basic: What are the recommended synthetic routes for (4-Fluorophenyl)acetone in academic research?

This compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzene derivatives. A validated method involves reacting 4-fluorobenzaldehyde with methyl ketones in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O), followed by recrystallization from acetone . Alternative pathways include halogenation of phenylacetone precursors under controlled conditions. Researchers should optimize stoichiometry (e.g., 1:3 molar ratio of aldehyde to ketone) and monitor reactions via TLC (4:1 hexane:ethyl acetate) to ensure completion .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) : Verify purity (≥95% as per GC) and detect volatile impurities .

- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., δ 2.1 ppm for the acetyl group, δ 7.0–7.3 ppm for aromatic protons) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring validation with tools like PLATON .

- Mass Spectrometry : Confirm molecular weight (152.17 g/mol) via ESI-MS or TOF-MS .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

- Boiling Point : 106–107°C at 18 mmHg .

- Density : 1.139 g/mL at 25°C .

- Refractive Index : .

- Solubility : Freely soluble in ethanol, methanol, and acetone; insoluble in water .

- Safety : Flash point 91°C (closed cup); store in flammable storage cabinets (Category 10) .

Advanced: How does this compound’s stability vary under acidic or basic conditions?

The compound’s ketone group is susceptible to nucleophilic attack under basic conditions (e.g., enolate formation), while acidic conditions may promote electrophilic substitution at the aromatic ring. Stability studies in ethanol/water mixtures (pH 3–10) show decomposition above pH 9, necessitating neutral buffers for long-term storage . For reactions requiring harsh conditions, derivatization (e.g., ketal formation) is recommended .

Advanced: What computational methods are used to predict this compound’s reactivity or crystallographic behavior?

- DFT Calculations : Model electronic transitions and reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- SHELX Suite : Refine crystallographic data; validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

- Molecular Dynamics : Simulate solvent interactions (e.g., acetone vs. methanol) to optimize recrystallization .

Advanced: What are the challenges in handling this compound, and how are they mitigated?

- Volatility : Use closed systems (e.g., Schlenk lines) to prevent evaporation during synthesis .

- Flammability : Employ spark-free equipment and Class 1B PPE (fire-resistant lab coats, face shields) .

- Toxicity : Limit inhalation risks via fume hoods and monitor airborne concentrations with PTR-TOF-MS .

Advanced: How should researchers resolve contradictions in reported physicochemical data?

Discrepancies in properties (e.g., boiling points across sources) arise from measurement conditions (pressure, purity). For example:

- Boiling Point : 106–107°C at 18 mmHg vs. 196°C for structurally similar 4’-fluoroacetophenone at atmospheric pressure .

- Solubility : Verify via saturation experiments in target solvents (e.g., acetone solubility >200 mg/mL ). Cross-validate using multiple techniques (e.g., DSC for melting points, Karl Fischer titration for water content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.